molecular formula C6H15ClN2O B13782103 3-Dimethylaminobutyramide hydrochloride CAS No. 64037-66-7

3-Dimethylaminobutyramide hydrochloride

Cat. No.: B13782103
CAS No.: 64037-66-7
M. Wt: 166.65 g/mol
InChI Key: DRTJQNPUCWCPOF-UHFFFAOYSA-N
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Description

3-Dimethylaminobutyramide hydrochloride is a tertiary amine hydrochloride derivative featuring a butyramide backbone substituted with a dimethylamino group. Hydrochloride salts are commonly employed in pharmaceuticals to improve crystallinity and facilitate purification .

Properties

CAS No.

64037-66-7

Molecular Formula

C6H15ClN2O

Molecular Weight

166.65 g/mol

IUPAC Name

(4-amino-4-oxobutan-2-yl)-dimethylazanium;chloride

InChI

InChI=1S/C6H14N2O.ClH/c1-5(8(2)3)4-6(7)9;/h5H,4H2,1-3H3,(H2,7,9);1H

InChI Key

DRTJQNPUCWCPOF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N)[NH+](C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylaminobutyramide hydrochloride typically involves the reaction of dimethylamine with butyryl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:

    Dimethylamine and Butyryl Chloride Reaction: Dimethylamine is reacted with butyryl chloride in an organic solvent like dichloromethane. Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

    Formation of the Amide: The reaction mixture is stirred at room temperature for several hours, leading to the formation of 3-Dimethylaminobutyramide.

    Hydrochloride Salt Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of 3-Dimethylaminobutyramide hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Dimethylaminobutyramide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or alkoxides replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides or amines.

Scientific Research Applications

3-Dimethylaminobutyramide hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-Dimethylaminobutyramide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of target molecules. The compound may also act as a nucleophile in biochemical reactions, facilitating the formation or cleavage of chemical bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following table compares key structural features of 3-dimethylaminobutyramide hydrochloride with related compounds:

Compound Name Molecular Formula Functional Groups Key Structural Features Reference
3-Dimethylaminobutyramide hydrochloride C₇H₁₇ClN₂O (hypothetical) Amide, tertiary amine Butyramide backbone with dimethylamino N/A
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride C₉H₂₀ClNO₂ Ester, secondary amine, tertiary amine Branched chain with methyl ester
3-Methyladamantan-1-amine Hydrochloride C₁₁H₂₀ClN Primary amine, adamantane framework Rigid adamantane ring system
N-(3-chloropropyl)-N,N-dibutylamine hydrochloride C₁₁H₂₅Cl₂N Tertiary amine, chloropropyl Chloroalkyl chain with dibutyl groups
3-(Aminomethyl)benzimidamide dihydrochloride C₈H₁₃Cl₂N₃ Benzimidamide, primary amine Aromatic ring with amidine functionality

Key Observations :

  • Backbone Diversity: While 3-dimethylaminobutyramide features a flexible butyramide chain, analogs like 3-methyladamantan-1-amine hydrochloride () incorporate rigid adamantane frameworks, which are known to enhance blood-brain barrier penetration in neurological therapeutics.
Pharmacological Activity

Although direct pharmacological data for 3-dimethylaminobutyramide hydrochloride are absent in the evidence, related compounds provide insights:

  • 3-Methyladamantan-1-amine Hydrochloride (Desmethylmemantine) : A memantine analog used in Alzheimer’s disease due to NMDA receptor antagonism. Its adamantane structure enhances lipophilicity and CNS penetration .
  • Donepezil Hydrochloride : Referenced in (Table 4), this acetylcholinesterase inhibitor (IC₅₀ = 0.014 µM) highlights the importance of tertiary amine hydrochlorides in neurodegenerative therapeutics. While structurally distinct, it underscores the role of ammonium salts in optimizing drug-receptor interactions.
Physicochemical Properties
  • Solubility : Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases. For example, the adamantane derivative () likely balances lipophilicity with salt-induced solubility.

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